molecular formula C19H22N4O4 B4890072 methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate

methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate

Cat. No. B4890072
M. Wt: 370.4 g/mol
InChI Key: CYCUUXAASDJKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate, also known as MPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate is not fully understood. However, it has been suggested that methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. For example, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been shown to protect against oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

Methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yields. methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate is also relatively easy to handle and can be dissolved in common solvents. However, there are also some limitations to using methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate in lab experiments. For example, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several potential future directions for the study of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate. One area of research could be the development of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the potential use of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the anti-tumor activity of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate could be further investigated for potential use in cancer therapy.

Synthesis Methods

The synthesis of methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate involves the reaction of 2-(4-morpholinyl)-3-pyridinecarboxaldehyde with benzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-(2-aminoethyl)-N-methylamine to yield the final product, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate. This synthesis method has been reported to yield high purity and good yields.

Scientific Research Applications

Methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

methyl 2-[(2-morpholin-4-ylpyridin-3-yl)methylcarbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-26-18(24)15-6-2-3-7-16(15)22-19(25)21-13-14-5-4-8-20-17(14)23-9-11-27-12-10-23/h2-8H,9-13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCUUXAASDJKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate

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